molecular formula C11H21NO3 B2718166 tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 132482-06-5

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B2718166
CAS No.: 132482-06-5
M. Wt: 215.293
InChI Key: MXPOLUPSEVGAAS-SECBINFHSA-N
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Description

Sparteine-Mediated Lithiation-Trapping Strategies

Sparteine, a lupin alkaloid, has been widely employed as a chiral ligand for enantioselective lithiation-trapping reactions of N-Boc-pyrrolidine. The reaction mechanism involves deprotonation of the prochiral C2 position of N-Boc-pyrrolidine using a chiral lithium amide base, followed by trapping with an electrophile to install the 2-hydroxyethyl group. Critical studies by Phuan et al. demonstrated that the complete A-ring of sparteine is indispensable for achieving high enantiomeric excess (ee) in this transformation. Computational analyses revealed that the sparteine-Li+ complex adopts a rigid conformation, creating a chiral pocket that directs the electrophilic trapping to the re face of the lithiated intermediate.

A key advancement in this methodology is the use of flow chemistry to accelerate lithiation-trapping reactions. Kwong et al. reported a high-temperature continuous-flow process that reduces reaction times from hours to minutes while maintaining enantioselectivity (>90% ee). This approach mitigates side reactions caused by prolonged exposure of the lithiated species to electrophiles. For the synthesis of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, the trapping step employs ethylene oxide or a protected 2-hydroxyethyl electrophile, yielding the target compound with predictable stereochemistry.

Transition Metal-Catalyzed Enantioselective C–H Functionalization

Transition metal catalysis offers a complementary route to pyrrolidine functionalization by enabling direct C–H bond activation. Rhodium(II) complexes, such as those derived from chiral dirhodium tetracarboxylates, have proven effective for intramolecular C–H insertion reactions. For example, diazo compounds bearing a 2-hydroxyethyl group undergo asymmetric cyclization to form pyrrolidine derivatives with excellent stereocontrol. The reaction proceeds via a donor–acceptor carbene intermediate, where the rhodium catalyst dictates the trajectory of the insertion into the C–H bond, ensuring the (2R) configuration.

Copper-mediated strategies also show promise. Early work by Schlessinger and Welch utilized copper(I)-catalyzed Grignard additions to chiral imines derived from N-Boc-pyrrolidine, achieving trans-2,5-disubstituted products with >95% diastereomeric excess. Adapting this method, the 2-hydroxyethyl group can be introduced through a two-step sequence: (1) asymmetric addition of a vinyl Grignard reagent to a pyrrolidine-derived oxazolidinone, followed by (2) hydroxylation or hydroboration-oxidation of the resulting alkene.

Organocatalytic Approaches for Stereochemical Control

Organocatalysis provides a metal-free alternative for enantioselective pyrrolidine synthesis. Prolinol derivatives, such as (2R,5R)-bis(methoxymethyl)pyrrolidine, have been employed as chiral auxiliaries in conjugate addition reactions. For instance, Kim et al. demonstrated that thioacetic acid adds to methacrylamides with >95% ee when mediated by a C2-symmetric pyrrolidine organocatalyst. The bulky substituents on the catalyst enforce a staggered transition state, directing the nucleophile to the si face of the substrate.

In the context of this compound, a prolinol-catalyzed aldol reaction could theoretically assemble the hydroxyethyl moiety. However, practical implementations often face challenges in regioselectivity, necessitating protective group strategies. Recent advances in hydrogen-bond-donor catalysts, such as thioureas, may offer solutions by stabilizing developing charges during C–C bond formation.

Properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOLUPSEVGAAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132482-06-5
Record name tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of (2R)-2-(2-hydroxyethyl)pyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate serves as an essential building block in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

  • Biochemical Pathways : The compound is utilized in studying biochemical pathways and enzyme reactions. Its ability to engage in hydrogen bonding enhances its interaction with biological macromolecules, influencing enzyme kinetics and receptor interactions .

Medicine

  • Pharmaceutical Development : It is a crucial component in the development of pharmaceuticals, particularly in creating drugs targeting neurological disorders due to its structural similarity to neurotransmitters. Preliminary studies indicate potential applications in modulating neurotransmitter systems .

Industry

  • Production of Specialty Chemicals : The compound is employed in the manufacture of specialty chemicals and materials, showcasing its versatility across different industrial applications.

The biological activities associated with this compound are noteworthy:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, attributed to hydrophobic interactions facilitated by the tert-butyl group.
  • Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways, suggesting its potential as an anticancer therapeutic agent .
  • Neurological Applications : Its influence on neurotransmitter pathways positions it as a candidate for further research into neurological disorders, highlighting its importance in pharmacological studies .

Case Study 1: Antimicrobial Activity

A study focusing on pyrrolidine derivatives demonstrated that this compound significantly inhibited bacterial growth by disrupting cell membranes due to its hydrophobic characteristics.

Case Study 2: Anticancer Research

In vitro experiments revealed that this compound effectively inhibited the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, indicating its potential for development into an anticancer drug .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy in biological systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • CAS No.: 132482-06-5
  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Synonyms: (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine; (R)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate .

Structural Features :
This compound consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-hydroxyethyl substituent at the 2-position in the (R)-configuration. The Boc group acts as a protective moiety for the amine, while the hydroxyethyl group provides a polar, reactive site for further functionalization.

Applications :
Primarily used as a chiral intermediate in pharmaceutical synthesis, its hydroxyethyl group enables hydrogen bonding and serves as a handle for derivatization (e.g., esterification, oxidation). It is a key precursor in the synthesis of bioactive molecules, including constrained analogs of sphingosine-like anticancer agents .

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table highlights key differences among this compound and its analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Reactivity/Application References
This compound 2-hydroxyethyl (R-configuration) C₁₁H₂₁NO₃ 215.29 Hydrogen bonding, chiral intermediates
tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate Chloromethyl C₁₀H₁₈ClNO₂ 219.71 Nucleophilic substitution, alkylation
tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate Bromoacetyl C₁₁H₁₈BrNO₃ 292.17 Electrophilic reactions, cross-coupling
tert-Butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Bromoimidazolyl C₁₂H₁₈BrN₃O₂ 316.20 Heterocyclic drug intermediates
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate Octylphenyl ketone C₂₅H₃₉NO₃ 401.58 Lipophilic anticancer agents

Biological Activity

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS No. 132482-06-5) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including its effects on various biological systems.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • Purity : ≥97%
  • IUPAC Name : tert-butyl (R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • Structure :
    SMILES CC C C OC O N1CCC C H 1CCO\text{SMILES CC C C OC O N1CCC C H 1CCO}

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. It acts as a substrate for enzymes such as amine oxidases, which are involved in oxidative deamination processes. These enzymes play critical roles in the metabolism of biogenic amines and polyamines, influencing cellular functions like apoptosis and oxidative stress responses .

Effects on Enzyme Activity

Research indicates that this compound may modulate the activity of several enzymes:

  • Amine Oxidases : It has been shown to enhance the activity of semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO), which are implicated in the metabolism of neurotransmitters and other amines .
  • Tyrosinase Inhibition : While not directly studied, related pyrrolidine compounds exhibit significant tyrosinase inhibitory activity, suggesting potential applications in skin whitening and anti-aging formulations .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of related pyrrolidine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival rates under conditions mimicking Alzheimer's disease . This indicates a possible protective role for this compound against neurodegenerative processes.

Study 2: Cancer Cell Lines

In vitro studies have demonstrated that pyrrolidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting that this compound may possess anticancer properties through similar mechanisms .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme ModulationEnhances SSAO and MAO activity
NeuroprotectionReduces oxidative stress in neuronal models
CytotoxicityInduces apoptosis in cancer cell lines
Tyrosinase InhibitionPotential for skin lightening applications

Q & A

Q. What are the common synthetic routes for tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via mixed anhydride intermediates. For example, carboxylic acids are activated using isobutyl chloroformate and DIPEA in dichloromethane (DCM), followed by coupling with amines. Optimization strategies include:

  • Reagent stoichiometry : Adjusting equivalents of DIPEA (1.2–2.0 eq) and coupling agents to minimize side reactions .
  • Purification : Flash chromatography (0–100% ethyl acetate/hexane gradient) improves yield (59% reported) .
  • Monitoring : LC-MS tracks mixed anhydride formation and consumption .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and what key data points confirm its structure?

  • NMR : 1H^1H NMR identifies the tert-butyl group (δ 1.4–1.5 ppm) and hydroxyethyl protons (δ 3.5–4.0 ppm). 13C^{13}C NMR confirms the ester carbonyl (~155 ppm) and pyrrolidine carbons .
  • IR : Stretching bands at ~1700 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (hydroxyl) .
  • HRMS : Exact mass (215.293 g/mol) validates molecular formula (C11_{11}H21_{21}NO3_3) .

Q. What are the critical safety considerations when handling tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in laboratory settings?

  • Stability : Avoid strong acids/bases to prevent ester hydrolysis. Store in anhydrous conditions .
  • PPE : Use gloves and goggles to minimize skin/eye contact. Ensure ventilation due to volatile solvents (e.g., DCM) .

Q. How is this compound utilized as an intermediate in synthesizing biologically active compounds?

The hydroxyethyl group serves as a handle for further functionalization (e.g., phosphorylation, glycosylation). It is a precursor in hybrid Lewis acid/base catalysts and anticancer analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields due to stereochemical outcomes?

Stereochemical discrepancies often arise from racemization during coupling. Mitigation strategies include:

  • Chiral auxiliaries : Use of (2R)-configured starting materials to preserve stereochemistry .
  • Low-temperature reactions : Reducing racemization risk during anhydride formation (e.g., 0–20°C) .
  • Analytical validation : Chiral HPLC or enzymatic assays to confirm enantiomeric excess (>98%) .

Q. What computational methods are employed to predict reaction pathways, and how do they guide experimental design?

Quantum chemical calculations (e.g., DFT) model transition states for key steps like esterification. Computational screening identifies optimal solvents (e.g., DCM polarity index) and catalysts (e.g., DMAP efficiency) .

Q. How does the choice of hydrogenation catalyst (e.g., Pd/C) impact stereoselectivity and yield in related pyrrolidine derivatives?

Pd/C under H2_2 (1 atm) selectively reduces alkynes to cis-alkenes, preserving pyrrolidine stereochemistry. Catalyst loading (5–10 wt%) and solvent (MeOH vs. THF) influence turnover frequency and byproduct formation .

Q. What strategies are effective in scaling up synthesis from milligram to gram quantities without compromising chiral purity?

  • Continuous flow systems : Enhance mixing and heat transfer for exothermic steps (e.g., mixed anhydride formation) .
  • In-line analytics : Real-time LC-MS monitoring ensures reaction completion .
  • Crystallization : Recrystallization from ethanol/water mixtures improves enantiomeric purity (>99%) .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed using hyphenated techniques?

  • LC-MS/MS : Detects sub-ppm-level impurities (e.g., de-esterified byproducts) with MRM transitions .
  • GC-MS : Derivatization (e.g., silylation) enhances volatility for detecting residual solvents .

Q. How do solvent polarity and temperature influence kinetic vs. thermodynamic control in key synthesis steps?

Polar aprotic solvents (e.g., DCM) favor kinetic control during anhydride formation (room temperature, 2 hr), while elevated temperatures (45°C) drive thermodynamic equilibration in saponification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.